molecular formula C14H13N3O3 B11427635 3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid

3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B11427635
M. Wt: 271.27 g/mol
InChI Key: VPALRUPNUOXAEP-UHFFFAOYSA-N
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Description

3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid is an organic compound that belongs to the class of pyrazine carboxylic acids This compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 2,6-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 2,6-dimethylphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine dicarboxylic acids.

    Reduction: Formation of pyrazine-2-carboxamide derivatives.

    Substitution: Formation of substituted pyrazine carboxylic acid derivatives.

Scientific Research Applications

3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the carbamoyl and 2,6-dimethylphenyl groups.

    3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid: Contains a nitrophenyl group instead of a dimethylphenyl group.

Uniqueness

3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid is unique due to the presence of the 2,6-dimethylphenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazine carboxylic acids and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

3-[(2,6-dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C14H13N3O3/c1-8-4-3-5-9(2)10(8)17-13(18)11-12(14(19)20)16-7-6-15-11/h3-7H,1-2H3,(H,17,18)(H,19,20)

InChI Key

VPALRUPNUOXAEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC=CN=C2C(=O)O

Origin of Product

United States

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